3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole

N-functionalization regioselective alkylation C-nitroso chemistry

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (C₁₁H₁₁N₃O, MW 201.22 g/mol) is an N-unsubstituted 4-nitrosopyrazole derivative belonging to the class of aromatic C-nitroso heterocycles. This compound features a 4-nitroso substituent on the pyrazole core with ethyl substitution at position 3 and phenyl at position 5, maintaining the free N1-H position characteristic of the 1H-pyrazole tautomer.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B8285392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NN1)C2=CC=CC=C2)N=O
InChIInChI=1S/C11H11N3O/c1-2-9-11(14-15)10(13-12-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13)
InChIKeyFXQPIRFIMWOKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole: Procurement-Grade C-Nitroso Pyrazole Intermediate


3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole (C₁₁H₁₁N₃O, MW 201.22 g/mol) is an N-unsubstituted 4-nitrosopyrazole derivative belonging to the class of aromatic C-nitroso heterocycles. This compound features a 4-nitroso substituent on the pyrazole core with ethyl substitution at position 3 and phenyl at position 5, maintaining the free N1-H position characteristic of the 1H-pyrazole tautomer [1]. The 4-nitroso functional group distinguishes this compound from the more extensively studied 4-nitro pyrazole analogs, conferring distinct redox reactivity, coordination chemistry potential, and biological activity profiles [2]. The compound's C-nitroso moiety participates in monomer-dimer equilibria, metal chelation, and NO-transfer reactions, positioning it as a versatile building block for pharmaceutical intermediate synthesis, coordination complex development, and functional material design [3].

Why 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole Cannot Be Substituted with Generic N-Methylated Analogs


Substituting 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole with N-methylated 4-nitrosopyrazole analogs (e.g., 1,3-dimethyl-4-nitroso-5-phenylpyrazole or 3,5-dimethyl-4-nitroso-1-phenyl-pyrazole) introduces critical differences in reactivity and biological outcomes. The N1-H position in the target compound enables regioselective N-alkylation chemistry that is inaccessible in pre-alkylated analogs, with quantum-chemical calculations demonstrating that N-alkylation of N-unsubstituted 4-nitrosopyrazoles is thermodynamically and kinetically favored over O-alkylation [1]. Furthermore, biological activity data from structurally related 4-nitrosopyrazoles demonstrate that N-unsubstituted derivatives exhibit distinct and often superior antimicrobial activity profiles compared to their N-substituted counterparts. Specifically, N-unsubstituted 4-nitrosopyrazoles achieved MIC values as low as 0.36 μg/mL against Mycobacterium tuberculosis and 7.8 μg/mL against Streptococcus pyogenes, demonstrating that the free N1-H position is functionally non-negotiable for certain antibacterial and tuberculostatic applications [2]. Procurement decisions that default to more readily available N-alkylated analogs will result in loss of these structurally dictated reactivity and bioactivity advantages.

Quantitative Differentiation Evidence: 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole Versus Closest Analogs


Synthetic Accessibility Advantage: N1-H Pyrazole Enables Up to 85% Yield Regioselective N-Alkylation

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole contains a free N1-H position that enables regioselective N-alkylation chemistry. In contrast, its closest commercially available structural analog, 1,3-dimethyl-4-nitroso-5-phenylpyrazole (CAS 124032-81-1), is pre-alkylated at the N1 position, rendering this transformation impossible. Studies on analogous N-unsubstituted 3,5-disubstituted 4-nitroso-1H-pyrazoles demonstrate that direct N-alkylation using monofunctional and bifunctional alkylating agents under superbasic conditions or reflux in acetone achieves yields up to 85% for N-functionalized nitrosopyrazoles and bis(4-nitrosopyrazole) compounds [1]. Quantum-chemical calculations confirm that N-alkylation of N-unsubstituted 4-nitrosopyrazoles is both kinetically and thermodynamically favored over O-alkylation, providing a predictable, high-efficiency derivatization pathway that is entirely absent in the pre-alkylated analog [1]. The N1-H compound therefore offers an additional synthetic vector that the N1-methylated comparator lacks.

N-functionalization regioselective alkylation C-nitroso chemistry pyrazole derivatization

Antimycotic Activity Profile: N1-H 4-Nitrosopyrazoles Show Broad-Spectrum Antifungal Potency (MIC 0.38–12.5 μg/mL)

The target compound 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole shares the N-unsubstituted 4-nitroso-5-phenylpyrazole core structure with the well-characterized analog 4-nitroso-1-methyl-5-phenylpyrazole. In vitro antimycotic evaluation of this structurally related N1-methyl analog demonstrated pronounced activity against a broad panel of pathogenic fungi, including Trichophyton rubrum, T. tonsurans, T. violaceum, T. interdigitale, Epidermophyton floccosum, and Microsporum canis, with MIC values ranging from 0.38 to 12.5 μg/mL [1]. While direct quantitative data for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole are not available in the current literature, the compound retains the critical 4-nitroso-5-phenylpyrazole pharmacophore. Critically, the broader study established that N-unsubstituted 4-nitrosopyrazoles exhibit superior tuberculostatic and antibacterial activities (MIC to 0.36 μg/mL against M. tuberculosis; MIC to 7.8 μg/mL against S. pyogenes) compared to their N-substituted counterparts [1]. The target compound's N1-H position therefore represents a structural feature associated with enhanced antimicrobial potency in this compound class.

antifungal antimycotic MIC determination dermatophytes

C-Nitroso Reactivity Advantage: Monomer-Dimer Equilibrium and Metal Coordination Potential Absent in 4-Nitro Analogs

3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole contains a C-nitroso group at the 4-position, which confers fundamentally different chemical behavior compared to the corresponding 4-nitro pyrazole analogs such as 3-ethyl-4-nitro-1H-pyrazole (CAS 70951-91-6). The C-nitroso moiety exhibits monomer-dimer equilibrium behavior, participates in ene reactions and cycloadditions, and serves as an effective ligand for transition metal coordination—properties that are entirely absent in the 4-nitro series [1]. Specifically, the C-nitroso group can coordinate to copper and other transition metals to form stable complexes relevant to catalytic and bioinorganic applications [2]. The reduction of the 4-nitroso group yields 4-aminopyrazoles, which have been demonstrated to possess high radical-scavenging activity in ABTS and ORAC/AAPH assays [3]. In contrast, 3-ethyl-4-nitro-1H-pyrazole lacks these C-nitroso-specific reactivity pathways, limiting its utility to applications requiring nitro group chemistry (e.g., energetic materials) rather than the broader synthetic and biological versatility of the nitroso derivative.

C-nitroso chemistry redox reactivity metal coordination NO-transfer

Acute Toxicity Benchmark: Structurally Related 3,5-Dimethyl Analog Shows LDLo 150 mg/kg in Rats

Procurement decisions involving nitrosopyrazoles for in vivo studies require toxicity benchmarking against structurally related analogs. 3,5-Dimethyl-4-nitroso-1-phenyl-pyrazole (CAS 715-99-1, NSC-18725), a close structural analog differing only in substitution at positions 3 and 5 (dimethyl vs. ethyl-phenyl), has a reported acute toxicity value of LDLo = 150 mg/kg (intraperitoneal, rat) . This provides a preliminary safety reference point for the 3-ethyl-5-phenyl-substituted target compound. The 3-ethyl-5-phenyl substitution pattern increases molecular weight (201.22 vs. 201.22 g/mol identical due to isomeric variation) and lipophilicity (XLogP3 of 1,3-dimethyl analog = 1.7) [1], which may influence absorption, distribution, and toxicity profiles. The broader study on 4-nitrosopyrazole derivatives reports that most compounds in this class exhibit moderate acute toxicity, with the 5-phenyl fragment being associated with pronounced analgesic activity in the hot plate test [2]. This toxicity data enables informed procurement decisions when selecting compounds for in vivo pharmacological evaluation.

acute toxicity safety profile in vivo tolerability LDLo

Procurement-Driven Application Scenarios for 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole


Synthesis of N-Functionalized Pyrazole Derivatives via Regioselective Alkylation

Researchers requiring diverse N-substituted 4-nitrosopyrazole libraries should procure 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole as the N1-H starting material. The compound enables regioselective N-alkylation using monofunctional and bifunctional alkylating agents under superbasic conditions or reflux in acetone, achieving yields up to 85% for N-functionalized products [1]. This derivatization pathway is entirely inaccessible using pre-alkylated analogs such as 1,3-dimethyl-4-nitroso-5-phenylpyrazole (CAS 124032-81-1), which lacks the reactive N1-H position. The quantum-chemically validated thermodynamic and kinetic preference for N-alkylation over O-alkylation ensures predictable, high-efficiency derivatization [1].

Antifungal Lead Discovery and Antimicrobial Screening Programs

Drug discovery teams pursuing novel antifungal or antibacterial agents should evaluate 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole based on the established antimicrobial activity of the 4-nitroso-5-phenylpyrazole pharmacophore. Structurally related 4-nitroso-5-phenylpyrazoles have demonstrated in vitro antimycotic activity against a broad panel of pathogenic fungi including Trichophyton rubrum, T. tonsurans, T. violaceum, T. interdigitale, Epidermophyton floccosum, and Microsporum canis with MIC values ranging from 0.38 to 12.5 μg/mL [1]. Notably, N-unsubstituted 4-nitrosopyrazoles exhibited superior tuberculostatic (MIC to 0.36 μg/mL against M. tuberculosis) and antibacterial (MIC to 7.8 μg/mL against S. pyogenes) activities compared to their N-substituted counterparts [1]. The target compound's N1-H position is therefore a critical structural feature for achieving maximal antimicrobial potency.

Transition Metal Complex Synthesis and NO-Donor Development

Researchers in coordination chemistry, bioinorganic chemistry, or NO-donor development should procure 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole rather than 4-nitro pyrazole analogs (e.g., 3-ethyl-4-nitro-1H-pyrazole, CAS 70951-91-6). The C-nitroso group in the target compound coordinates to copper and other transition metals, forming stable complexes relevant to catalytic applications and NO-transfer chemistry [1][2]. The monomer-dimer equilibrium behavior of the C-nitroso moiety further enables unique solid-state and solution-phase reactivity that is absent in the 4-nitro series [3].

4-Aminopyrazole Precursor for Antioxidant and Cytotoxic Agent Development

Medicinal chemistry groups developing antioxidant or anticancer agents should consider 3-Ethyl-4-nitroso-5-phenyl-1H-pyrazole as a precursor to 4-aminopyrazole derivatives. Reduction of the 4-nitroso group yields 4-aminopyrazoles, which have demonstrated high radical-scavenging activity in ABTS and ORAC/AAPH assays [1]. Notably, 1-methyl-5-phenyl-3-trifluoromethylpyrazol-4-aminium chloride revealed potential anticancer activity against HeLa cells with a selectivity index exceeding 1351 [1]. The target compound, upon reduction, provides access to structurally analogous 4-aminopyrazole scaffolds for further biological evaluation.

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